BenchChemオンラインストアへようこそ!

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

High-throughput screening Negative control compound Selectivity profiling

4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 850189-09-2, PubChem CID is a synthetic 3-nitroquinolin-2(1H)-one derivative bearing a 4-(2-chlorobenzyl)amino substituent. With molecular formula C₁₇H₁₄ClN₃O₃ and a molecular weight of 343.8 g/mol, this compound belongs to the pharmacologically significant quinolin-2(1H)-one class, which has been extensively explored for neurokinin receptor antagonism, kinase inhibition, and antiparasitic applications.

Molecular Formula C17H14ClN3O3
Molecular Weight 343.77
CAS No. 850189-09-2
Cat. No. B2562739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
CAS850189-09-2
Molecular FormulaC17H14ClN3O3
Molecular Weight343.77
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O3/c1-20-14-9-5-3-7-12(14)15(16(17(20)22)21(23)24)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3
InChIKeyBQGCFSSXMZOANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 850189-09-2): Structural Identity and Procurement Baseline


4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CAS 850189-09-2, PubChem CID 3844158) is a synthetic 3-nitroquinolin-2(1H)-one derivative bearing a 4-(2-chlorobenzyl)amino substituent. With molecular formula C₁₇H₁₄ClN₃O₃ and a molecular weight of 343.8 g/mol, this compound belongs to the pharmacologically significant quinolin-2(1H)-one class, which has been extensively explored for neurokinin receptor antagonism, kinase inhibition, and antiparasitic applications [1]. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000762929 and has been subjected to broad-spectrum high-throughput screening (HTS) across more than 30 biochemical and cell-based assays [2]. Its structure is defined by a 2-chlorobenzylamino group at the C4 position, a methyl group at N1, and a nitro group at C3 of the quinolin-2(1H)-one core, distinguishing it from related 4-amino, 4-chloro, and 4-benzylamino congeners [3].

Why 4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


The 3-nitroquinolin-2(1H)-one scaffold is highly sensitive to C4-substitution, with even minor structural modifications producing large shifts in both physicochemical properties and biological activity profiles. The target compound incorporates a 2-chlorobenzylamino group at C4, which introduces a chlorine atom capable of halogen bonding, increases lipophilicity by ΔXLogP3 ≈ 0.6 relative to the unsubstituted 4-benzylamino analog (XLogP3 3.9 vs. 3.3), and raises molecular weight from 309 to 344 g/mol [1]. Substituting this compound with the commonly available 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5) would eliminate the benzylic amine hydrogen-bond donor and drastically reduce molecular complexity (MW 239 vs. 344 g/mol), fundamentally altering both reactivity and target recognition [2]. The extensive PubChem HTS dataset demonstrates that this specific substitution pattern yields a compound that is inactive across >30 distinct target assays—a selectivity profile that cannot be assumed for any close analog without equivalent screening data [3].

Quantitative Differentiation Evidence for 4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one


Broad-Spectrum HTS Inactivity Profile: Negative Selectivity Across >30 Biochemical and Cell-Based Targets

In comprehensive PubChem BioAssay screening, 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one (CID 3844158) returned an 'Inactive' outcome in 28 out of 31 distinct screening assays spanning diverse target classes, including S1P₃ receptor antagonists (AID 485), Factor XIa (AID 798) and Factor XIIa (AID 800) coagulation proteases, Mcl-1/Bid and Mcl-1/Noxa protein–protein interaction inhibitors (AID 1021, 1022), JAK2 V617F kinase (AID 1446), Wee1 degradation (AID 1321), and ERK signaling pathway modulation (AID 1454). Two RGS-family assays yielded 'Inconclusive' outcomes, and only a single assay—'Identification of Novel Modulators of Cl⁻-dependent Transport Process' (AID 1456)—returned an 'Active' call [1]. This clean negative profile across proteases, kinases, GPCRs, epigenetic targets, and protein–protein interactions contrasts sharply with the broadly promiscuous activity often observed for nitroaromatic quinolinones, making this compound uniquely suited as a negative control reference standard for 3-nitroquinolin-2(1H)-one scaffold screening campaigns [2].

High-throughput screening Negative control compound Selectivity profiling

Physicochemical Differentiation: XLogP3, Molecular Weight, and Halogen Bonding Capacity vs. 4-Benzylamino Analog

The 2-chlorobenzyl substituent at C4 imparts a measurable increase in lipophilicity relative to the unsubstituted 4-benzylamino analog (CAS 141945-52-0). Computed XLogP3 values are 3.9 for the target compound versus 3.3 for the 4-benzylamino analog, a ΔXLogP3 of +0.6 that translates to an approximately 4-fold increase in calculated octanol-water partition coefficient [1]. Molecular weight increases from 309.32 to 343.8 g/mol (ΔMW = 34.5 g/mol), attributable to the chlorine atom substitution. The ortho-chlorine introduces halogen-bond donor capability (σ-hole on Cl), which is absent in the non-halogenated benzylamino analog and may modulate target binding or crystal packing interactions [2]. The 4-amino parent compound (CAS 141945-48-4) has an XLogP3 of only 1.1 and MW of 219.20 g/mol, making it substantially more polar and synthetically more reactive due to the primary amine [3].

Lipophilicity Halogen bonding Physicochemical properties

Patent Pedigree: Claimed within Quinoline Derivatives as NK-3 and NK-2 Receptor Antagonist Patent Family

The compound falls within the generic Markush structure of patent family EP1635834 (WO2005000247A2), originally assigned to SmithKline Beecham Corp. (now GlaxoSmithKline), which claims quinoline derivatives as tachykinin receptor antagonists, specifically targeting NK-3 and NK-2 receptors for respiratory and CNS indications [1]. The Japanese national-phase entry (JP2008-505172, J-GLOBAL ID 200903011692064868) further confirms the compound's inclusion in this IP estate [2]. This patent provenance distinguishes the compound from unpatented or generic 4-aminoquinolinone analogs that lack defined composition-of-matter protection, providing clarity for freedom-to-operate assessments in commercial research [3]. The patent family's SAR context—exploring C4-amino substituents on the quinolin-2(1H)-one core for neurokinin receptor selectivity—positions this compound as a specifically designed structural analog within a systematic medicinal chemistry program, not a random screening hit.

Patent composition-of-matter Tachykinin receptor Intellectual property

Synthetic Utility: 4-(2-Chlorobenzyl)amino Substituent as a Differentiated Electrophilic Handle vs. 4-Chloro and 4-Amino Precursors

The 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5) serves as the key electrophilic precursor for synthesizing 4-amino-substituted 3-nitroquinolin-2(1H)-ones via nucleophilic aromatic substitution (SₙAr). The target compound is the direct product of reacting this 4-chloro intermediate with 2-chlorobenzylamine, a transformation documented in the synthesis of analogous 4-(arylamino)-3-nitroquinolin-2(1H)-one derivatives [1]. The 2-chlorobenzylamino group can subsequently be modified via: (i) nitro group reduction to the 3-amino derivative for further functionalization; (ii) N-alkylation or acylation of the secondary amine; or (iii) hydrogenolysis of the benzyl group to regenerate the 4-amino intermediate. This positions the target compound as a more advanced, uniquely functionalized intermediate compared to the simpler 4-amino or 4-chloro starting materials, which require additional synthetic steps to install comparable complexity [2]. The ortho-chlorine on the benzyl ring provides a distinct handle for further cross-coupling chemistry (e.g., Buchwald-Hartwig, Suzuki) that is absent in the non-halogenated benzylamino analog.

Synthetic intermediate Nucleophilic aromatic substitution Medicinal chemistry

Validated Application Scenarios for 4-((2-Chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one Based on Quantitative Evidence


Negative Control Standard for 3-Nitroquinolin-2(1H)-one Scaffold HTS Campaigns

With 28 confirmed inactive outcomes and only 1 active call across 31 diverse PubChem BioAssays, this compound serves as an empirically validated negative control for any screening campaign employing 3-nitroquinolin-2(1H)-one derivatives. Its inactivity spans proteases (Factor XIa, XIIa, Thrombin, Kallikrein 5), kinases (JAK2 V617F, PERK, Wee1 degradation pathway), GPCRs (S1P₃, EP2, NPY-Y1/Y2), protein–protein interactions (Mcl-1/Bid, Mcl-1/Noxa, RUNX1-CBFβ), and epigenetic targets—a breadth of negative data unmatched by any single close analog in the public domain [1]. Researchers can use this compound to benchmark assay noise floors and distinguish genuine scaffold-derived activity from assay interference artifacts.

Reference Compound for Neurokinin Receptor Antagonist Medicinal Chemistry Programs

The compound's inclusion in the SmithKline Beecham EP1635834/WO2005000247A2 patent family covering quinoline-based NK-3 and NK-2 receptor antagonists positions it as a structurally authenticated reference standard for neurokinin receptor drug discovery [2]. The 2-chlorobenzylamino substituent at C4 was specifically explored within a systematic SAR program aimed at modulating NK-3/NK-2 selectivity, making this compound a valuable comparator for medicinal chemists designing next-generation tachykinin receptor ligands [3].

Advanced Synthetic Intermediate with Ortho-Chlorine Cross-Coupling Handle

As the pre-formed product of SₙAr reaction between 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one and 2-chlorobenzylamine, this compound eliminates the need for in-house synthesis of the 2-chlorobenzylamino pharmacophore. The ortho-chlorine on the benzyl ring provides a functional handle for Pd-catalyzed cross-coupling reactions (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) that is absent in the non-halogenated 4-benzylamino analog, enabling divergent late-stage functionalization strategies [4]. The nitro group at C3 can be selectively reduced to a 3-amino group for further derivatization, while the N1-methyl group provides metabolic stability relative to free NH quinolones.

Lipophilicity-Matched Probe for Membrane Permeability and Cellular Uptake Studies

With a computed XLogP3 of 3.9—significantly higher than the 4-amino (XLogP3 1.1), 4-chloro (XLogP3 1.9), and 4-benzylamino (XLogP3 3.3) analogs—this compound occupies a distinct lipophilicity space suitable for applications requiring enhanced passive membrane permeability [5]. The 3.9 XLogP3 value falls within the optimal range (1–5) for oral bioavailability prediction and blood-brain barrier penetration, making it a relevant physicochemical probe for studying the relationship between lipophilicity and cellular target engagement within the quinolinone scaffold series.

Quote Request

Request a Quote for 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.